

physicochemical properties of 5-Formylvanillin

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Compound of Interest

Compound Name: 4-Hydroxy-5-methoxyisophthalaldehyde

Cat. No.: B188476

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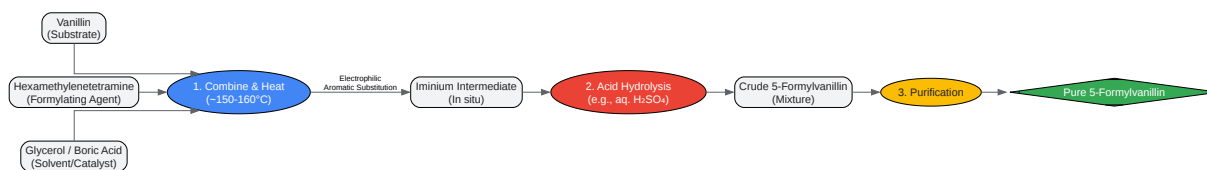
Core Physicochemical & Structural Properties

5-Formylvanillin, a derivative of vanillin, possesses a second formyl group at the 5-position of the benzene ring. This addition significantly alters the molecule's electronic properties and reactivity compared to its parent compound. The electron-withdrawing nature of the two aldehyde groups increases the acidity of the phenolic proton and influences the electrophilicity of the aromatic ring.

Structural & General Properties

Property	Value	Source(s)
IUPAC Name	4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde	[1]
Synonyms	5-Formylvanillin, 4-hydroxy-5-methoxyisophthalaldehyde	[1][2]
CAS Number	2931-90-0	[2][3]
Molecular Formula	C ₉ H ₈ O ₄	[1][3]
Molecular Weight	180.16 g/mol	[1][3]
Appearance	Solid, white to off-white crystalline powder	[4]
Melting Point	~192 °C (Computed)	[1]
Boiling Point	308.15 °C (Estimated)	[2]
Flash Point	124.8 °C (257 °F) (Estimated)	[2]
Solubility	Water: 2.61 g/L at 25°C (Est.); Soluble in polar organic solvents (alcohols, ethers)	[2][5]
logP (o/w)	0.8 - 1.78 (Computed/Estimated)	[1][2]

Molecular Structure



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Caption: Workflow for the synthesis of 5-Formylvanillin via the Duff Reaction.

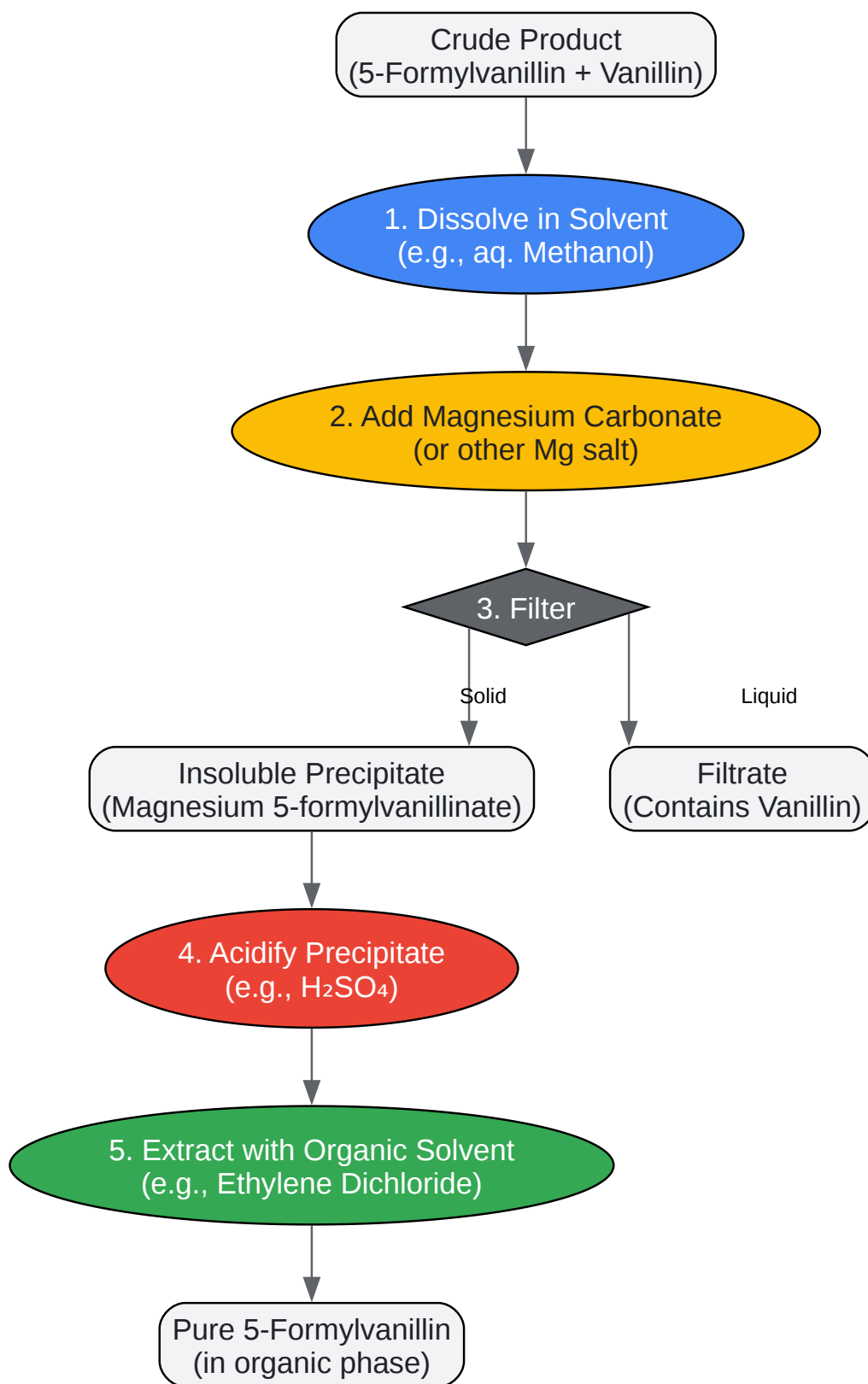
Experimental Protocol: Synthesis of 5-Formylvanillin Causality: This protocol is based on the principles of the Duff reaction, a robust method for ortho-formylation of phenols. [6] The high temperature is necessary to promote the decomposition of HMTA and the subsequent electrophilic attack. Acidic workup is critical for hydrolyzing the intermediate Schiff base to the final aldehyde product.

- **Setup:** In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add vanillin (1 equivalent), hexamethylenetetramine (1.5 equivalents), and glycerol (approx. 5 mL per gram of vanillin).
- **Reaction:** Heat the mixture with stirring to 150-160°C. The reaction is typically complete within 1-2 hours, often indicated by a color change.
- **Hydrolysis:** Cool the reaction mixture to below 100°C. Slowly add a 1:1 solution of concentrated sulfuric acid and water (approx. 10 mL per gram of vanillin) while stirring. Heat the mixture to reflux for 15-30 minutes to ensure complete hydrolysis of the intermediate.
- **Isolation:** Cool the mixture to room temperature. The crude product may precipitate. Add water to dilute the glycerol and facilitate filtration. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

- Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (~50°C).

Purification Protocol: Magnesium Salt Precipitation

A key challenge in handling 5-formylvanillin is its separation from unreacted vanillin. A patented industrial method leverages the differential solubility of their magnesium salts. [7] Causality: This method exploits the presence of two aldehyde groups in 5-formylvanillin. It is proposed that these groups, along with the phenolic hydroxyl, can form a more stable or less soluble chelate with a divalent cation like Mg^{2+} compared to vanillin, which only has one aldehyde group. This difference in chelation and subsequent solubility allows for selective precipitation.



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Caption: Purification workflow for 5-Formylvanillin via magnesium salt precipitation.

Experimental Protocol: Purification

- **Dissolution:** Dissolve the crude product in a suitable solvent mixture, such as aqueous methanol. [7]2. **Precipitation:** Add magnesium carbonate or a similar magnesium salt to the solution and stir. The magnesium salt of 5-formylvanillin will selectively precipitate.
- **Filtration:** Filter the mixture to isolate the solid magnesium 5-formylvanillinate. The filtrate will contain the more soluble vanillin.
- **Liberation:** Suspend the filtered solid in water and carefully acidify with a strong acid (e.g., dilute H_2SO_4) to a pH of ~2-3. This will protonate the phenoxide and break the salt complex, liberating the free 5-formylvanillin.
- **Extraction & Recovery:** Extract the aqueous suspension with an appropriate organic solvent, such as dichloromethane or ethylene dichloride. [7]Combine the organic layers, dry with an anhydrous salt (e.g., MgSO_4), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized 5-Formylvanillin. The following protocols are standard for this class of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. While specific experimental spectra for 5-formylvanillin are not widely published, the expected chemical shifts can be reliably predicted based on the structure and comparison to vanillin. [8][9] Predicted ^1H NMR Spectrum (in CDCl_3):

- ~10.5 ppm (s, 1H): Aldehyde proton ($\text{C}_3\text{-CHO}$), deshielded by the adjacent methoxy group.
- ~9.9 ppm (s, 1H): Aldehyde proton ($\text{C}_1\text{-CHO}$).
- ~7.5-7.7 ppm (d, 2H): Aromatic protons, appearing as two distinct doublets due to their unique environments.

- ~6.5 ppm (s, 1H, broad): Phenolic hydroxyl proton. Position and intensity can vary with concentration and solvent.
- ~4.0 ppm (s, 3H): Methoxy group protons (-OCH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃):

- ~195-190 ppm: Two distinct signals for the two aldehyde carbons.
- ~150-155 ppm: Two signals for the oxygenated aromatic carbons (C-OH and C-OCH₃).
- ~130-110 ppm: Four signals for the remaining aromatic carbons.
- ~56 ppm: Methoxy carbon.

Protocol for NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of purified 5-formylvanillin in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).
- Data Analysis: Integrate the ¹H signals to confirm proton counts. Assign peaks based on their chemical shifts, multiplicities, and correlations observed in 2D spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of 5-formylvanillin will be dominated by vibrations from its hydroxyl, aldehyde, and ether moieties.

[10][11] Expected Characteristic IR Peaks (cm⁻¹):

- 3400-3200 (broad): O-H stretching of the phenolic hydroxyl group.
- 3100-3000: Aromatic C-H stretching.
- 2900-2800: Aldehydic C-H stretching (often two weak bands).

- 1700-1670: Two distinct C=O stretching vibrations for the two non-equivalent aldehyde groups. This is a key distinguishing feature.
- 1600-1450: Aromatic C=C ring stretching vibrations.
- 1270-1200 & ~1030: Asymmetric and symmetric C-O-C stretching of the methoxy group.

Protocol for FTIR Analysis (KBr Pellet):

- Sample Preparation: Thoroughly grind a small amount (~1-2 mg) of dry 5-formylvanillin with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
- Pellet Pressing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

- Molecular Ion (M^+): A strong peak at $m/z = 180$, corresponding to the molecular weight.
- $[M-1]^+$: A peak at $m/z = 179$, due to the loss of a hydrogen radical from an aldehyde.
- $[M-15]^+$: A peak at $m/z = 165$, from the loss of a methyl radical ($-\text{CH}_3$).
- $[M-29]^+$: A peak at $m/z = 151$, from the loss of an aldehyde group ($-\text{CHO}$).
- Further fragmentation would involve subsequent losses of CO (28 Da).

Protocol for MS Analysis:

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for ESI (Electrospray Ionization) or a GC inlet for EI.
- **Ionization:** Ionize the sample using the chosen method (e.g., EI for fragmentation data, ESI for soft ionization and accurate mass).
- **Data Acquisition:** Acquire the mass spectrum. For more detailed structural information, perform tandem MS (MS/MS) on the molecular ion peak to analyze its fragmentation products.
- **Data Analysis:** Compare the observed molecular ion peak with the calculated molecular weight. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Chemical Reactivity & Stability

The reactivity of 5-formylvanillin is dictated by its three functional groups. The two aldehyde groups are primary sites for nucleophilic attack, while the phenolic hydroxyl can act as a nucleophile or an acid.

- **Schiff Base Formation:** Both aldehyde groups can react with primary amines to form Schiff bases (imines), making 5-formylvanillin a useful cross-linking agent or a precursor for ligands in coordination chemistry.
- **Oxidation/Reduction:** The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols. The phenolic group makes the molecule susceptible to oxidation, especially under basic conditions, which can lead to polymerization or degradation.
- **Ether Cleavage:** The methoxy group can be cleaved under harsh acidic conditions (e.g., with HBr).

Stability and Storage: 5-Formylvanillin should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. [4]Phenolic compounds can be light-sensitive and may discolor over time. It is incompatible with strong oxidizing agents.

Applications and Biological Relevance

Research specifically on the biological activity of 5-formylvanillin is limited. Early studies noted its comparative toxicity with vanillin and its effects on cardiac tissue in invertebrates. [2] Its primary modern application lies in its role as a chemical intermediate.

- **Synthon in Organic Chemistry:** Its bifunctional nature makes it a valuable building block for synthesizing complex heterocyclic systems, macrocycles, and polymers.
- **Ligand Synthesis:** It is a precursor for multidentate ligands used in coordination chemistry to create metal complexes with potential catalytic or biological activities. [2] While the parent molecule, vanillin, exhibits a wide range of biological activities including antioxidant, antimicrobial, and anti-inflammatory properties, these have not been extensively documented for 5-formylvanillin itself. [12][13] The limited research on its bioactivity represents a potential area for future investigation, particularly in drug discovery and development where vanillin-based scaffolds are of significant interest.

Conclusion

5-Formylvanillin is a structurally rich aromatic dialdehyde whose physicochemical properties are defined by the interplay of its two formyl groups, phenolic hydroxyl, and methoxy ether. While it is often an impurity to be removed from industrial vanillin, its unique reactivity makes it a valuable and versatile synthon for advanced chemical synthesis. This guide has provided a foundational framework for its properties, synthesis, purification, and characterization, grounded in established chemical principles and protocols. A thorough understanding of these core attributes is critical for any researcher aiming to exploit its full potential in materials science, coordination chemistry, and as a scaffold for novel molecular architectures.

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